molecular formula C18H25FN2O3S B2630066 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421459-07-5

2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2630066
CAS No.: 1421459-07-5
M. Wt: 368.47
InChI Key: WMYIYKMLBFARCO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a fluorophenoxy group, a morpholinomethyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an epoxide.

    Introduction of the Morpholinomethyl Group: This step involves the reaction of the thiazepane intermediate with morpholine and formaldehyde under acidic conditions to form the morpholinomethyl group.

    Attachment of the Fluorophenoxy Group: The final step involves the nucleophilic substitution reaction where the fluorophenoxy group is introduced to the ethanone backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the fluorophenoxy group and the morpholinomethyl group suggests it may interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the morpholinomethyl group could improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with a bromine atom instead of fluorine.

    2-(4-Methylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3S/c19-15-2-4-17(5-3-15)24-13-18(22)21-6-1-11-25-14-16(21)12-20-7-9-23-10-8-20/h2-5,16H,1,6-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIYKMLBFARCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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